3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one
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Overview
Description
3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one is an organic compound that features an indene core substituted with a phenyl group and an amino group attached to a 4-iodophenyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-iodo-l-phenylalanine, have been shown to interact with targets like dipeptidyl peptidase 4 in humans . These targets play crucial roles in various biological processes, including protein degradation and signal transduction .
Mode of Action
This can result in alterations in cellular processes, such as signal transduction or protein degradation .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to protein degradation and signal transduction .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may influence cellular processes such as signal transduction or protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the indene core in the presence of a palladium catalyst and a base.
Amination with 4-Iodophenylamine: The final step involves the amination of the indene core with 4-iodophenylamine under basic conditions to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodine atom in the 4-iodophenyl moiety can be substituted with other nucleophiles through reactions like the Suzuki or Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Iodophenylalanine: Shares the 4-iodophenyl moiety but differs in the core structure.
2-Phenylindene: Shares the indene core but lacks the amino and 4-iodophenyl groups.
N-(4-Iodophenyl)-β-alanine: Similar in having the 4-iodophenyl group but differs in the rest of the structure.
Uniqueness: 3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core, a phenyl group, and an amino group attached to a 4-iodophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-(4-iodoanilino)-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14INO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWACDCWBBOYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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